3-Amino-1-methylpyridin-2(1H)-one

Catalog No.
S690281
CAS No.
33631-01-5
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-methylpyridin-2(1H)-one

CAS Number

33631-01-5

Product Name

3-Amino-1-methylpyridin-2(1H)-one

IUPAC Name

3-amino-1-methylpyridin-2-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3

InChI Key

IHSBTHXDCVIBPF-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)N

Canonical SMILES

CN1C=CC=C(C1=O)N

3-Amino-1-methylpyridin-2(1H)-one is an organic compound characterized by a pyridine ring with an amino group and a methyl group attached. Its molecular formula is C6H8N2O, and it features a nitrogen atom in the pyridine ring, which contributes to its reactivity and biological properties. This compound is often utilized in various

Synthesis and Characterization:

3-Amino-1-methylpyridin-2(1H)-one, also known as N-methyl-3-hydroxypyridin-2-one, is a heterocyclic compound containing a pyridine ring with an amino group at the 3rd position and a methyl group at the 1st position. Its synthesis has been reported in various research articles, often involving multi-step reactions like the Chichibabin reaction or Hantzsch condensation. [, ] Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

While the specific research applications of 3-Amino-1-methylpyridin-2(1H)-one are still being explored, its potential lies in its chemical properties and structural features:

  • Medicinal Chemistry: The presence of the heterocyclic ring and functional groups like amine and ketone suggests potential for exploring its biological activity. Some studies have investigated its anti-microbial and anti-inflammatory properties, but further research is needed to establish its efficacy and safety. [, ]
  • Material Science: The aromatic nature and functional groups in the molecule could be relevant for research in areas like dye development, sensor design, or as a building block for more complex molecules with desired properties.

Current Research and Future Directions:

Currently, research on 3-Amino-1-methylpyridin-2(1H)-one is limited, and more investigation is required to fully understand its potential applications. Further studies could focus on:

  • Understanding its biological activity: In-vitro and in-vivo studies are needed to assess its potential as a drug candidate or for other biological uses.
  • Exploring its reactivity: Research on its chemical reactions and potential for modification could lead to the development of new materials or functional molecules.
  • Computational modeling: Utilizing computational tools to predict its properties and interactions with other molecules could guide further experimental research.

  • Palladium-Catalyzed Reactions: 3-Amino-1-methylpyridin-2(1H)-one can serve as a directing group in palladium-catalyzed arylation reactions, enabling the selective functionalization of sp² and sp³ carbon centers .
  • Arylation: It has been shown to mediate arylation reactions effectively, allowing for the activation of C-H bonds in carboxylic acids and other substrates .
  • Acylation: The compound can undergo acylation to form various derivatives, which are important for synthesizing more complex molecules .

Research indicates that 3-Amino-1-methylpyridin-2(1H)-one exhibits notable biological activities:

  • Antioxidant Properties: Some studies have reported that derivatives of this compound possess significant antiradical activity, making them potential candidates for therapeutic applications against oxidative stress .
  • Enzyme Inhibition: Related compounds have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating conditions like ischemic stroke .

Several methods exist for synthesizing 3-Amino-1-methylpyridin-2(1H)-one:

  • Direct Amination: One common method involves the direct amination of 1-methylpyridin-2-one using ammonia or primary amines under controlled conditions.
  • Palladium-Catalyzed Coupling: Another approach utilizes palladium-catalyzed coupling reactions, where the compound acts as a directing group to facilitate the formation of C-C bonds .
  • Cyclization Reactions: Intramolecular cyclization reactions of suitable precursors can also yield this compound effectively.

3-Amino-1-methylpyridin-2(1H)-one has diverse applications:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in targeting various biological pathways.
  • Catalysis: The compound's ability to coordinate with metals makes it valuable in catalysis, especially in organic synthesis.
  • Material Science: It may also find applications in developing new materials due to its unique structural properties.

Interaction studies reveal that 3-Amino-1-methylpyridin-2(1H)-one can interact with various biological targets:

  • Metal Complexes: The compound forms stable complexes with transition metals, enhancing catalytic activity in organic transformations .
  • Biological Targets: Investigations into its binding affinity with specific enzymes suggest potential therapeutic roles, although more research is needed to fully understand these interactions.

Several compounds share structural similarities with 3-Amino-1-methylpyridin-2(1H)-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
3-Aminopyridin-2(1H)-oneSimilar amino group on pyridineExhibits different reactivity patterns
4-Aminopyridin-2(1H)-oneAmino group at position fourDifferent biological activity profile
2-Aminopyridin-3(1H)-oneAmino group at position twoUnique synthetic pathways and applications
6-Aminopyridin-2(1H)-oneAmino group at position sixPotentially different catalytic properties

The uniqueness of 3-Amino-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and its effectiveness as a bidentate ligand, which distinguishes it from other similar compounds. Its ability to participate in palladium-catalyzed reactions further enhances its utility in synthetic chemistry.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-1-methylpyridin-2(1H)-one

Dates

Last modified: 08-15-2023

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